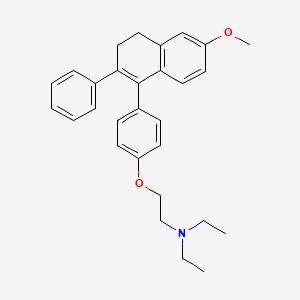

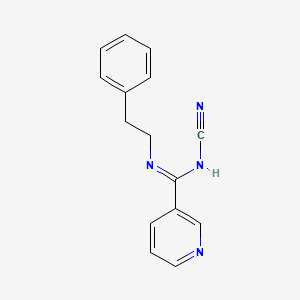

N-Cyano-N'-(2-phenylethyl)-3-pyridinecarboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ki-1769 is a small molecule drug that functions as an activator of ATP-sensitive potassium channels (KATP channels). It was initially developed by Kirin Holdings Co., Ltd. for potential therapeutic applications in cardiovascular diseases, particularly hypertension and myocardial ischemia .

Preparation Methods

The synthesis of Ki-1769 involves the preparation of 3-pyridinecarboximidamide, N-cyano-N’-(2-phenylethyl)-. The synthetic route typically includes the following steps:

Formation of the pyridine ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.

Introduction of the cyano group: The cyano group is introduced via a nucleophilic substitution reaction.

Attachment of the phenylethyl group: The phenylethyl group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial production methods for Ki-1769 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale manufacturing.

Chemical Reactions Analysis

Ki-1769 undergoes various types of chemical reactions, including:

Oxidation: Ki-1769 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert Ki-1769 into reduced forms, potentially altering its pharmacological properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: Ki-1769 serves as a model compound for studying the activation of KATP channels and their role in various chemical processes.

Biology: In biological research, Ki-1769 is used to investigate the physiological and pharmacological effects of KATP channel activation on cellular functions.

Medicine: Ki-1769 has potential therapeutic applications in treating cardiovascular diseases, particularly hypertension and myocardial ischemia.

Mechanism of Action

Ki-1769 exerts its effects by activating ATP-sensitive potassium channels (KATP channels). These channels are involved in regulating the membrane potential and cellular excitability in various tissues. By opening KATP channels, Ki-1769 allows potassium ions to flow out of the cell, leading to hyperpolarization of the cell membrane. This hyperpolarization reduces cellular excitability and can result in vasodilation, which helps lower blood pressure and improve blood flow .

Comparison with Similar Compounds

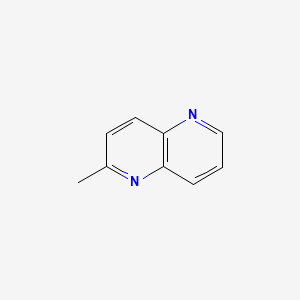

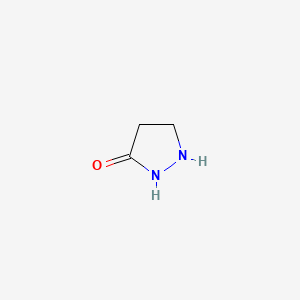

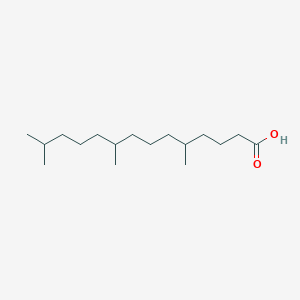

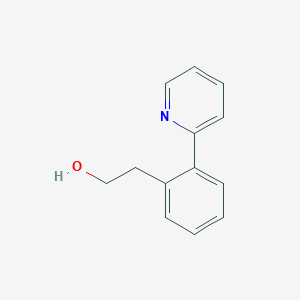

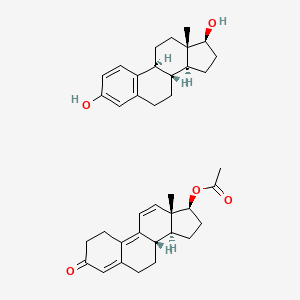

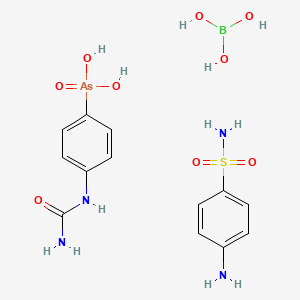

Ki-1769 is part of a class of compounds known as pyridinecarboxamidine derivatives. Similar compounds include:

Ki-1769 is unique in its specific activation of KATP channels without additional nitrate activity, which distinguishes it from other compounds with dual activities .

Properties

CAS No. |

133300-00-2 |

|---|---|

Molecular Formula |

C15H14N4 |

Molecular Weight |

250.30 g/mol |

IUPAC Name |

N-cyano-N'-(2-phenylethyl)pyridine-3-carboximidamide |

InChI |

InChI=1S/C15H14N4/c16-12-19-15(14-7-4-9-17-11-14)18-10-8-13-5-2-1-3-6-13/h1-7,9,11H,8,10H2,(H,18,19) |

InChI Key |

SUPZSNPDPSPMTK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCN=C(C2=CN=CC=C2)NC#N |

Canonical SMILES |

C1=CC=C(C=C1)CCN=C(C2=CN=CC=C2)NC#N |

Synonyms |

Ki 1769 Ki-1769 Ki1769 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.